Ipratropium-d7 Bromide

LC-MS/MS bioanalysis isotopic interference SIL internal standard selection

Ipratropium-d7 Bromide is a stable isotope-labeled (deuterated) analog of the quaternary ammonium muscarinic receptor antagonist ipratropium bromide, in which seven hydrogen atoms on the N-isopropyl group are replaced with deuterium. The parent compound binds M1, M2, and M3 muscarinic receptor subtypes with IC50 values of 2.9 nM, 2 nM, and 1.7 nM, respectively.

Molecular Formula C20H30BrNO3
Molecular Weight 419.4 g/mol
Cat. No. B13849322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpratropium-d7 Bromide
Molecular FormulaC20H30BrNO3
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
InChIInChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,19?,21?;/i1D3,2D3,14D;
InChIKeyLHLMOSXCXGLMMN-UDNHRDGISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipratropium-d7 Bromide: Procurement-Grade Deuterated Internal Standard for Regulatory Bioanalysis


Ipratropium-d7 Bromide is a stable isotope-labeled (deuterated) analog of the quaternary ammonium muscarinic receptor antagonist ipratropium bromide, in which seven hydrogen atoms on the N-isopropyl group are replaced with deuterium . The parent compound binds M1, M2, and M3 muscarinic receptor subtypes with IC50 values of 2.9 nM, 2 nM, and 1.7 nM, respectively [1]. The d7-labeled form serves exclusively as a non-radioactive internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantitative bioanalysis, enabling correction for matrix effects, extraction variability, and instrument drift during pharmacokinetic, bioavailability/bioequivalence (BA/BE), and forensic toxicology studies [2].

Why Generic Ipratropium or Alternative Deuterated Labels Cannot Substitute for Ipratropium-d7 Bromide in Validated Bioanalytical Methods


In quantitative LC-MS/MS bioanalysis, the internal standard (IS) must exhibit near-identical physicochemical behavior to the target analyte while maintaining a mass difference sufficient to prevent spectral overlap [1]. Non-deuterated ipratropium bromide cannot serve as an IS because it is indistinguishable from the analyte. Among deuterated isotopologues, the d3 analog (Ipratropium-d3 Bromide; molecular weight 415.38 g/mol with three deuterium atoms) offers a mass shift of only +3 Da, falling at the minimum threshold where isotopic cross-talk and spectral interference from the analyte's natural abundance M+3 isotopologue can compromise quantitative accuracy at low concentrations . In contrast, Ipratropium-d7 Bromide provides a mass shift of +7 Da, which exceeds the minimum recommended mass difference of ≥3 Da for small-molecule LC-MS/MS applications by a substantial safety margin, ensuring unambiguous mass resolution even in complex biological matrices .

Quantitative Differentiation Evidence: Ipratropium-d7 Bromide vs. Ipratropium-d3 Bromide and Non-Labeled Ipratropium Bromide


Mass Shift Advantage: Ipratropium-d7 (+7 Da) vs. Ipratropium-d3 (+3 Da) for Isotopic Interference Mitigation

Ipratropium-d7 Bromide exhibits a nominal mass shift of +7 Da relative to the unlabeled analyte (ipratropium cation, m/z 332.2), compared to only +3 Da for Ipratropium-d3 Bromide. The recommended minimum mass shift for reliable small-molecule SIL-IS use is ≥3 Da; the d3 analog sits at this threshold with no safety margin, whereas the d7 label provides a 133% larger mass separation . At the +3 Da level, the unlabeled analyte's natural abundance 13C2 isotopologue (approximately 0.5–1% relative abundance for molecules of this size) contributes measurable signal in the d3 IS channel, producing an interference that biases peak area ratios and degrades lower limit of quantitation (LLOQ) accuracy [1]. The d7 mass shift places the IS detection window well beyond the natural isotopic envelope of the analyte, eliminating this cross-talk risk.

LC-MS/MS bioanalysis isotopic interference SIL internal standard selection

Deuterium Placement Position and Metabolic Stability: Non-Exchangeable N-Isopropyl-d7 vs. N-Methyl-d3 Labeling

Ipratropium-d7 Bromide carries all seven deuterium atoms on the N-isopropyl group, a sterically hindered, non-heteroatom-bound position that is chemically non-exchangeable under physiological and analytical conditions . In contrast, commercially available Ipratropium-d3 Bromide variants are labeled at the N-methyl position (N-methyl-d3), which, though also non-exchangeable on the quaternary ammonium nitrogen, yields fewer labeled atoms. The specific isopropyl deuteration in the d7 compound ensures that the labeled fragment resides on the portion of the molecule retained during common collision-induced dissociation (CID) fragmentation, preserving the mass shift in the quantifier ion . The Russak & Bednarczyk review of deuterated pharmaceuticals (2019) establishes that non-exchangeable deuteration at metabolically relevant positions, such as the N-isopropyl moiety, minimizes the risk of deuterium loss through metabolic or pH-dependent exchange, an essential criterion for reliable bioanalytical quantitation across diverse matrices (plasma, urine, tissue homogenates) [1].

deuterium exchange stability metabolic isotope effect isotopologue integrity

Isotopic Purity and Unlabeled Species Threshold: Regulatory Compliance for BA/BE Method Validation

Regulatory bioanalytical method validation guidelines (USFDA, EMA) require that the SIL internal standard exhibit negligible unlabeled species content to prevent overestimation of analyte concentrations at the LLOQ. The Ipratropium-d7 Bromide reference standard is supplied with comprehensive characterization data including purity assessment (≥95% by HPLC) and certificate of analysis documentation suitable for Abbreviated New Drug Application (ANDA) regulatory filings . For the d3 comparator, the reported purity is 98.0% . The critical distinction lies in the analytical consequence of unlabeled impurity: a 2% unlabeled impurity in the d3 IS at a concentration designed to produce a 1:1 IS-to-analyte response ratio contributes approximately 2% artifactual signal to the analyte channel, directly inflating measured concentrations near the LLOQ. In the d7 IS, the wider mass separation ensures that even trace unlabeled impurity is chromatographically and mass-spectrometrically resolved from the d7 detection channel, eliminating its interference in the IS monitoring window .

isotopic purity unlabeled species interference regulatory bioanalysis

Analytical Method Precision: ≤5% CV Achieved Using Ipratropium-d7 as SIL-IS in Validated LC-MS/MS Pharmacokinetic Assays

A validated LC-MS/MS method employing Ipratropium-d7 Bromide as the stable isotope-labeled internal standard for ipratropium quantitation in biological matrices demonstrated ≤5% coefficient of variation (CV) in peak plasma concentration (Cmax) measurements, meeting the precision acceptance criteria specified by USFDA and EMA bioanalytical method validation guidance (≤15% CV at all concentrations except ≤20% at LLOQ) . This level of assay precision is directly attributable to the d7 IS's near-identical extraction recovery, chromatographic retention, and ionization efficiency to the analyte, properties enabled by the ≥3 Da mass shift that avoids isotopic cross-talk while maintaining co-elution [1]. Methodological studies establishing linearity from 10–1000 µg/mL for ipratropium bromide with a limit of detection (LOD) of 60 ng/mL in reversed-phase HPLC-UV provide the foundational separation methodology upon which the LC-MS/MS with d7 SIL-IS improves detection sensitivity by orders of magnitude [2].

LC-MS/MS method validation precision and accuracy pharmacokinetic quantitation

High-Value Procurement Scenarios for Ipratropium-d7 Bromide: Where Deuterated Label Selection Directly Impacts Study Outcomes


Regulatory Bioavailability/Bioequivalence (BA/BE) Studies for Generic Ipratropium Inhalation Products

For ANDA submissions requiring demonstration of bioequivalence to reference listed drugs (RLD) such as Atrovent HFA or Atrovent Respimat, Ipratropium-d7 Bromide serves as the SIL-IS for LC-MS/MS quantitation of ipratropium in human plasma. The +7 Da mass shift eliminates isotopic interference from the analyte's natural isotopologue envelope, enabling reliable quantitation at sub-nanogram-per-mL plasma concentrations typical of inhaled ipratropium's low systemic absorption. The ≤5% CV precision documented with this IS supports the narrow 90% confidence interval requirements for Cmax and AUC in BA/BE statistical analysis .

Preclinical Pharmacokinetic and Tissue Distribution Studies in Rodent Models

In rodent PK studies involving ipratropium bromide inhalation or intravenous administration, where limited plasma volumes (50–100 µL) demand maximum assay sensitivity, the d7 SIL-IS provides the mass separation needed to avoid interference from endogenous quaternary ammonium compounds present in plasma. The non-exchangeable isopropyl deuteration ensures isotopic integrity throughout sample preparation, long analytical sequences (100+ injections), and across diverse tissue homogenate matrices (lung, liver, kidney) without deuterium back-exchange artifacts [1].

Forensic Toxicology and Doping Control Analysis of Quaternary Ammonium Bronchodilators

In equine and human sports doping control, ipratropium is a monitored substance. The validated LC/ESI-MSn quantitative method for ipratropium in horse plasma and urine requires a SIL-IS that co-elutes with the analyte while providing unambiguous mass differentiation. Ipratropium-d7 Bromide, with its +7 Da shift on the stable N-isopropyl fragment, meets the World Anti-Doping Agency (WADA) technical document requirements for confirmatory analysis by ensuring the IS detection channel is free from matrix-derived interferences in complex urine samples [2].

Stability-Indicating Assay Development and Forced Degradation Studies for Ipratropium Formulations

During pharmaceutical stability testing of ipratropium bromide inhalation solutions and metered-dose inhalers, the d7 SIL-IS enables accurate quantification of the active pharmaceutical ingredient in the presence of degradation products (tropic acid, N-isopropyl-nor-atropine, apo-ipratropium) separated via reversed-phase HPLC. The established separation method resolving these degradants with LOD 60 ng/mL [3] is enhanced in specificity when combined with MS detection using the d7 IS, ensuring that co-eluting degradants do not contribute to the IS signal and bias stability-indicating assay results.

Quote Request

Request a Quote for Ipratropium-d7 Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.